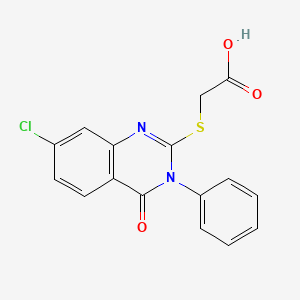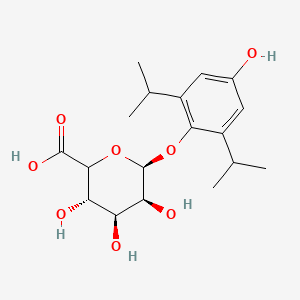
4-Hydroxy Propofol 1-O-|A-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy Propofol 1-O-|A-D-Glucuronide is a metabolite of Propofol, a widely used intravenous anesthetic. This compound is formed through the process of glucuronidation, where Propofol is conjugated with glucuronic acid by the action of uridine diphosphate glucuronosyltransferases. The addition of a hydroxy group at position 4 further modifies the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Propofol 1-O-|A-D-Glucuronide involves the glucuronidation of Propofol. This reaction typically occurs in the liver, where uridine diphosphate glucuronosyltransferases catalyze the conjugation of Propofol with glucuronic acid. The reaction conditions include the presence of uridine diphosphate-glucuronic acid as a co-substrate and an appropriate pH environment .
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its primary formation as a metabolic byproduct. laboratory synthesis can be achieved using isolated enzymes or liver microsomes to replicate the glucuronidation process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy Propofol 1-O-|A-D-Glucuronide primarily undergoes conjugation reactions. It is less reactive towards oxidation, reduction, or substitution reactions due to its stable glucuronide conjugate structure .
Common Reagents and Conditions: The glucuronidation reaction requires uridine diphosphate-glucuronic acid and uridine diphosphate glucuronosyltransferases. The reaction is typically carried out in a buffered solution at physiological pH .
Major Products: The major product of the glucuronidation reaction is this compound itself. No significant secondary products are formed under normal physiological conditions .
Applications De Recherche Scientifique
4-Hydroxy Propofol 1-O-|A-D-Glucuronide has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Propofol and its pharmacokinetics
Biology: The compound is studied to understand the role of glucuronidation in drug metabolism and the activity of uridine diphosphate glucuronosyltransferases
Medicine: Research on this metabolite helps in understanding the clearance and side effects of Propofol, contributing to safer anesthetic practices
Industry: Although not widely used industrially, it serves as a model compound for studying glucuronidation processes in drug development
Mécanisme D'action
The mechanism of action of 4-Hydroxy Propofol 1-O-|A-D-Glucuronide involves its formation through the glucuronidation of Propofol. This process is catalyzed by uridine diphosphate glucuronosyltransferases, which transfer glucuronic acid to Propofol, enhancing its solubility and facilitating its excretion . The molecular targets include the enzymes involved in the glucuronidation pathway and the transient receptor potential vanilloid subtype-1 (TRPV1) receptor, which is modulated by Propofol .
Comparaison Avec Des Composés Similaires
Propofol: The parent compound, used as an anesthetic
Propofol Glucuronide: Another glucuronidated metabolite of Propofol
4-Hydroxy Propofol: A hydroxylated metabolite of Propofol
Uniqueness: 4-Hydroxy Propofol 1-O-|A-D-Glucuronide is unique due to its specific glucuronidation at the hydroxy group at position 4. This modification enhances its solubility and excretion, distinguishing it from other Propofol metabolites .
Propriétés
Formule moléculaire |
C18H26O8 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H26O8/c1-7(2)10-5-9(19)6-11(8(3)4)15(10)25-18-14(22)12(20)13(21)16(26-18)17(23)24/h5-8,12-14,16,18-22H,1-4H3,(H,23,24)/t12-,13-,14-,16?,18+/m0/s1 |
Clé InChI |
OCSNDZGMSQTRGL-GFTGQGQXSA-N |
SMILES isomérique |
CC(C)C1=CC(=CC(=C1O[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O)C(C)C)O |
SMILES canonique |
CC(C)C1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


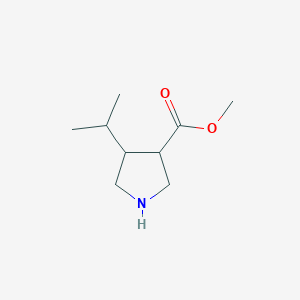

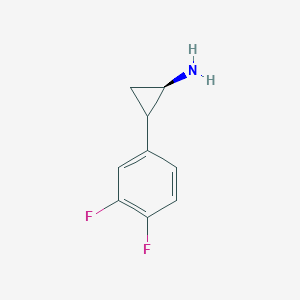
![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro-](/img/structure/B13404998.png)
![Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl)](/img/structure/B13405004.png)
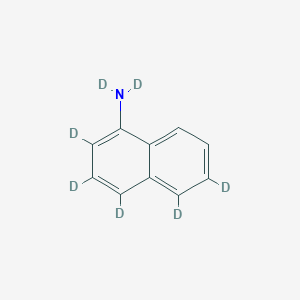
![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B13405019.png)

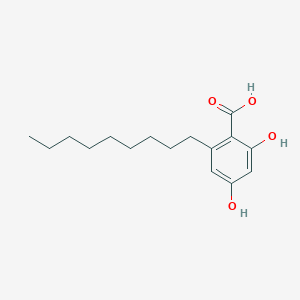
![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)

![[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate](/img/structure/B13405052.png)

